3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide 3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 338391-95-0
VCID: VC5472874
InChI: InChI=1S/C11H13N5OS/c1-7-5-3-4-6-8(7)13-10(17)16-9(12)14-15-11(16)18-2/h3-6H,1-2H3,(H2,12,14)(H,13,17)
SMILES: CC1=CC=CC=C1NC(=O)N2C(=NN=C2SC)N
Molecular Formula: C11H13N5OS
Molecular Weight: 263.32

3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide

CAS No.: 338391-95-0

Cat. No.: VC5472874

Molecular Formula: C11H13N5OS

Molecular Weight: 263.32

* For research use only. Not for human or veterinary use.

3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide - 338391-95-0

Specification

CAS No. 338391-95-0
Molecular Formula C11H13N5OS
Molecular Weight 263.32
IUPAC Name 3-amino-N-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole-4-carboxamide
Standard InChI InChI=1S/C11H13N5OS/c1-7-5-3-4-6-8(7)13-10(17)16-9(12)14-15-11(16)18-2/h3-6H,1-2H3,(H2,12,14)(H,13,17)
Standard InChI Key HTKGWPDQGROPQJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)N2C(=NN=C2SC)N

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide is C₁₁H₁₃N₅OS, with a molecular weight of 263.32 g/mol. Its IUPAC name denotes the presence of:

  • A 1,2,4-triazole ring substituted at the 3-position with an amino group (-NH₂)

  • A methylsulfanyl (-S-CH₃) moiety at the 5-position

  • An N-(2-methylphenyl)carboxamide group at the 4-position

The structural configuration is critical to its reactivity and bioactivity. The triazole core facilitates hydrogen bonding and π-π interactions, while the methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃N₅OS
Molecular Weight263.32 g/mol
IUPAC Name3-amino-N-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole-4-carboxamide
SMILESCC1=CC=CC=C1NC(=O)N2C(=NN=C2SC)N
InChIKeyHTKGWPDQGROPQJ-UHFFFAOYSA-N

Synthetic Pathways and Optimization

While detailed synthetic protocols for this specific compound remain sparingly documented, analogous 1,2,4-triazole derivatives are typically synthesized via cyclization reactions. A plausible route involves:

  • Formation of the triazole core: Condensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions .

  • Functionalization: Introduction of the methylsulfanyl group via alkylation or nucleophilic substitution.

  • Carboxamide coupling: Reaction of the triazole intermediate with 2-methylphenyl isocyanate or via carbodiimide-mediated coupling.

Notably, ultrasonic-assisted methods—as demonstrated in the synthesis of related triazole-Schiff bases—could enhance reaction efficiency and yield . For instance, sonochemical protocols reduced reaction times from hours to minutes in analogous systems, achieving yields exceeding 90% .

Pharmacokinetic and Toxicity Considerations

Predictive ADMET modeling suggests:

  • Solubility: Moderate aqueous solubility due to the polar carboxamide and amino groups, though the methylsulfanyl moiety may reduce it.

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with potential sulfoxide formation.

  • Toxicity: Preliminary in vitro assays on related triazoles indicate low cytotoxicity to mammalian cells (CC₅₀ > 50 µg/mL) .

Industrial and Research Applications

Beyond therapeutics, this compound holds promise in:

  • Agrochemical Development: As a fungicide or herbicide, leveraging triazoles’ affinity for fungal cytochrome P450 enzymes.

  • Material Science: As a ligand for metal-organic frameworks (MOFs), exploiting its nitrogen/sulfur donor atoms.

Challenges and Future Directions

Key gaps include:

  • Synthetic Scalability: Optimizing routes for gram-scale production.

  • In Vivo Validation: Assessing bioavailability and efficacy in animal models.

  • Structural Modifications: Exploring halogenation or fluorination to enhance potency and pharmacokinetics.

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